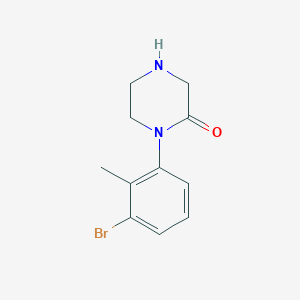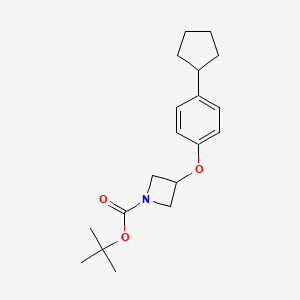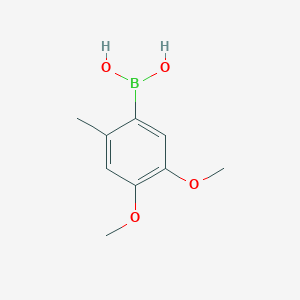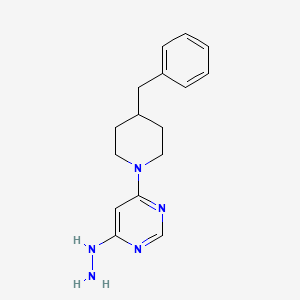![molecular formula C20H20ClN7OS B13879075 5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structural features, which include a tetrazole ring, a triazole ring, and various substituents such as a chlorophenyl group and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with 3-methoxypropyl isothiocyanate under reflux conditions in the presence of a suitable solvent such as ethanol.
Introduction of the Sulfanylmethyl Group: The resulting triazole intermediate is then reacted with chloromethyl phenyl sulfide in the presence of a base such as sodium hydride to introduce the sulfanylmethyl group.
Formation of the Tetrazole Ring: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst such as copper sulfate to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, and ethanol.
Substitution: Amines, thiols, sodium hydroxide, and ethanol.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole and tetrazole moieties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole involves its interaction with specific molecular targets and pathways. The triazole and tetrazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole: This compound is unique due to its combination of triazole and tetrazole rings, along with the presence of a chlorophenyl group and a methoxypropyl group.
5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltriazole: Similar structure but lacks the tetrazole ring.
5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenylthiazole: Similar structure but contains a thiazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse chemical properties and potential applications. The presence of both triazole and tetrazole rings, along with the chlorophenyl and methoxypropyl groups, makes it a versatile compound with unique reactivity and potential for various scientific and industrial applications.
Properties
Molecular Formula |
C20H20ClN7OS |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-[[5-(4-chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole |
InChI |
InChI=1S/C20H20ClN7OS/c1-29-13-5-12-27-19(15-8-10-16(21)11-9-15)23-24-20(27)30-14-18-22-25-26-28(18)17-6-3-2-4-7-17/h2-4,6-11H,5,12-14H2,1H3 |
InChI Key |
BFPJFPUUVVSQDF-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=NN=C1SCC2=NN=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)

![Ethyl 2-[4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidin-1-yl]-1,3-thiazole-4-carboxylate](/img/structure/B13879009.png)

![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13879013.png)


![ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13879033.png)


![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)

![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)

